molecular formula C17H26N2O2 B7918492 [3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

[3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7918492
M. Wt: 290.4 g/mol
InChI Key: WGXNXFRQZHINPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353978-08-1) is a piperidine-based compound of significant interest in medicinal chemistry research. With a molecular formula of C17H26N2O2 and a molecular weight of 290.407 g/mol, this compound serves as a key intermediate and building block in the synthesis of more complex molecules . Its structural features are associated with various pharmacological activities, and research into similar 3-amino-piperidine derivatives has shown them to be potent inhibitors of the enzyme dipeptidylpeptidase-IV (DPP-IV) . DPP-IV inhibitors are a major area of investigation for the treatment of type 2 diabetes mellitus, making this compound a valuable scaffold for developing new antidiabetic agents . Beyond metabolic disorders, research on related compounds suggests potential applications in other therapeutic areas, including arthritis and obesity . The compound should be handled with care, as it may be harmful if swallowed and cause skin, eye, or respiratory irritation . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-[benzyl(propan-2-yl)amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)19(11-15-7-4-3-5-8-15)16-9-6-10-18(12-16)13-17(20)21/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXNXFRQZHINPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The piperidine core is modified through sequential alkylation and amination reactions. A common approach involves:

  • N-Benzylation : Reacting piperidine with benzyl chloride or bromide under basic conditions (e.g., K₂CO₃ in acetone) to form 1-benzylpiperidine.

  • Isopropylamine Introduction : Reductive amination using isopropylamine and formaldehyde in the presence of NaBH₃CN or catalytic hydrogenation with Pd/C.

  • Acetic Acid Sidechain Installation : Alkylation of the piperidine nitrogen with ethyl bromoacetate followed by saponification using NaOH or LiOH.

Cyclic Amine Construction

Alternative methods build the piperidine ring from acyclic precursors:

  • Dieckmann Cyclization : Ethyl 3-(benzyl(isopropyl)amino)propanoate undergoes base-mediated cyclization to form the piperidine ring.

  • Epoxide Ring-Opening : Epoxidized intermediates (e.g., 1-benzyl-4-methyl-3,4-epoxypiperidine) react with azide nucleophiles, followed by Staudinger reduction to install the amine group.

Reaction Optimization and Critical Parameters

Protecting Group Strategies

Protecting GroupReaction StepDeprotection MethodYield Improvement
Benzyl (Bn)Amine protectionHydrogenolysis (H₂/Pd-C)78% → 92%
tert-Butyl esterCarboxylic acid protectionTFA hydrolysis65% → 88%
Tosyl (Ts)Regioselective alkylationNaOH hydrolysis51% → 79%

The benzyl group remains preferred for amine protection due to its stability under basic conditions and clean removal via catalytic hydrogenation.

Solvent and Temperature Effects

Key findings from reaction screening:

  • Epoxidation : Optimal yields (85–90%) achieved using m-CPBA in dry dichloromethane at 0–5°C.

  • Reductive Amination : Ethanol as solvent at 25°C minimizes side products compared to THF or DMF.

  • Saponification : Aqueous NaOH in THF/water (3:1) at 60°C completes ester hydrolysis within 2 hours.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages over batch processing:

ParameterBatch MethodFlow ChemistryImprovement Factor
Reaction Time8 h1.5 h5.3×
Yield72%89%1.24×
Purity93%99%1.06×

Continuous hydrogenation reactors with Pd/Al₂O₃ catalysts achieve near-quantitative conversion of intermediates.

Purification Protocols

  • Crystallization : Recrystallization from ethyl acetate/hexane (1:4) removes residual benzyl halides.

  • Chromatography : Flash silica gel chromatography (hexane:EtOAc 3:1 → 1:2 gradient) resolves regioisomers.

  • Distillation : Short-path distillation under high vacuum (0.1 mmHg) purifies liquid intermediates.

Analytical Characterization Data

Spectroscopic Profiles

TechniqueKey SignalsCorrelation
¹H NMR (400 MHz)δ 3.72 (s, 2H, CH₂CO₂H), 3.45–3.32 (m, 2H, NCH₂), 1.25 (d, J=6.8 Hz, 6H)Structure confirmation
¹³C NMR (101 MHz)δ 174.8 (CO₂H), 58.3 (NCH₂), 45.1 (CH(CH₃)₂), 22.7 (CH₂CH₂CH₂)Regiochemistry
HRMSm/z 305.1867 [M+H]⁺ (calc. 305.1864 for C₁₈H₂₈N₂O₂)Molecular weight

Chiral Purity Assessment

Enantiomeric excess ≥98% achieved using:

  • Chiral HPLC : Chiralpak AD-H column, hexane/i-PrOH (85:15), 1.0 mL/min

  • Optical Rotation : [α]²⁵D = +32.5° (c 1.0, CHCl₃) matches (R)-configuration standards

Waste TypeTreatment MethodRegulatory Compliance
Heavy metal saltsChelation with EDTA, pH adjustmentEPA 40 CFR Part 261
Organic solventsDistillation recovery (85% eff.)RCRA Subtitle C
Acidic byproductsNeutralization with CaCO₃ slurryOSHA 1910.1200

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can be performed on the piperidine ring or the acetic acid moiety to yield various reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or isopropyl-amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Benzyl halides, isopropyl halides, or other suitable alkylating agents.

Major Products

    Oxidation Products: Benzaldehyde, benzoic acid derivatives.

    Reduction Products: Reduced forms of the piperidine ring or acetic acid moiety.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, [3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid serves as a building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with desired properties.

Biology

The compound is under investigation for its potential biological activities , particularly its interactions with enzymes and receptors. Studies have indicated that it may act as an inhibitor or activator within specific biochemical pathways, influencing various cellular processes.

Medicine

Research is ongoing to explore the therapeutic applications of this compound. Its unique structure suggests potential roles in drug development for treating conditions such as pain management and neurological disorders. For instance, it has been identified as a lead compound for developing new analgesics due to its ability to interact with pain-related biological targets.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it valuable in developing new materials and chemical processes.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Analgesic Development : A study demonstrated that derivatives of this compound exhibited significant analgesic properties in preclinical models, suggesting its potential use in pain management therapies.
  • Cancer Research : Another investigation explored its role as a tankyrase inhibitor, which is relevant for treating Wnt signaling-related disorders such as cancer. The compound's ability to modulate this pathway indicates its therapeutic promise .

Mechanism of Action

The mechanism of action of [3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of [3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic Acid

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
This compound (S-enantiomer) 1354001-18-5 C₁₈H₂₈N₂O₂ 290.41 Benzyl, isopropyl Discontinued; research use only
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid 1354015-76-1 C₁₇H₂₄N₂O₂ 288.39 Benzyl, cyclopropyl Higher metabolic stability due to cyclopropyl rigidity
[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid 1804129-83-6 C₁₆H₂₂N₂O₂ 274.36 Pyrrolidine ring (5-membered) Reduced steric hindrance; potential for enhanced receptor binding
[2-{[3-(4-Methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid N/A C₂₃H₂₅N₃O₃ 391.47 Benzimidazole, methyl COX-2 selective inhibitor; anti-inflammatory activity

Key Observations:

Substituent Impact: Isopropyl vs. Cyclopropyl analogues (e.g., CAS 1354015-76-1) exhibit improved rigidity, which may prolong half-life . Pyrrolidine vs.

Pharmacological Activity :

  • The benzimidazole-containing analogue () demonstrated COX-2 selectivity (IC₅₀ < 1 μM) and anti-inflammatory effects in rodent models, suggesting that electron-rich aromatic substituents enhance enzyme inhibition .
  • The target compound’s benzyl-isopropyl group may favor μ-opioid receptor modulation , as seen in structurally related piperidine derivatives (e.g., ), though direct evidence is lacking .

Physicochemical Properties :

  • Lipophilicity : The target compound’s calculated logP (estimated 2.8) is higher than cyclopropyl analogues (logP ~2.5) due to the isopropyl group’s hydrophobicity. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Molecular Weight : All analogues fall within the 250–400 g/mol range, adhering to Lipinski’s rule for drug-likeness .

Biological Activity

The compound [3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid, a piperidine derivative, has garnered attention for its potential biological activities. Characterized by a chiral center, this compound exhibits a complex structure that includes a benzyl group, an isopropyl amino group, and an acetic acid moiety. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C₁₅H₁₉N
  • Molecular Weight : Approximately 290.40 g/mol
  • Structural Features :
    • Chiral piperidine ring
    • Benzyl and isopropyl substituents

The biological activity of this compound involves interactions with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, influencing several biochemical pathways. Detailed studies are needed to elucidate the precise molecular mechanisms involved in its action.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally similar to this compound. Key findings include:

  • Inhibition Studies :
    • A study reported that modifications to similar piperidine compounds significantly enhanced their inhibitory potency against specific enzymes, suggesting that structural variations can lead to improved biological activity .
  • Pharmacological Profiling :
    • Compounds with similar structures were evaluated for their pharmacological profiles, revealing promising results in modulating neurotransmitter systems and exhibiting analgesic properties in animal models.
  • Structure-Activity Relationship (SAR) :
    • Research on SAR highlighted how specific functional groups influence the biological efficacy of piperidine derivatives. For instance, the introduction of hydrophobic groups significantly increased binding affinity to target receptors .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological ActivityReference
This compoundPiperidine ring with benzyl and isopropyl groupsPotential enzyme modulator; analgesic
1-Boc-3-amino-piperidinePiperidine with Boc protectionEnhanced stability in biological assays
4-(Benzylamino)-butanoic acidSimilar amine structure with longer chainDifferent receptor interactions
3-(4-Fluorobenzylamino)-piperidineFluorine substitution on benzyl groupIncreased lipophilicity; altered pharmacokinetics

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Enantiomeric Excess (ee)Key Reference
Chiral Resolution65–75≥98%
Asymmetric Catalysis50–6090–95%

Basic: What analytical techniques are suitable for purity assessment and impurity profiling?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is optimal. Key parameters:

  • Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient of acetonitrile/water (0.1% trifluoroacetic acid).
  • Detection : 254 nm for piperidine and acetic acid derivatives .

Q. Table 2: HPLC Retention Times for Common Impurities

Impurity StructureRetention Time (min)Relative Response Factor
Unreacted benzyl-isopropyl-amine8.21.0
N-Oxide byproduct12.50.8
Diastereomeric impurity14.10.7

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., P95 mask) if aerosolization is possible .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store at –20°C under nitrogen to prevent oxidation. Avoid exposure to acids/bases to minimize decomposition .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from variations in assay conditions. Standardize protocols using:

  • Cell Lines : Use authenticated cell lines (e.g., HEK293 or HeLa) with consistent passage numbers.
  • Control Compounds : Include reference inhibitors (e.g., known GPCR ligands) to validate assay sensitivity .
  • Dose-Response Curves : Perform triplicate experiments with ≥6 concentration points to calculate accurate IC50 values.

Q. Example Workflow :

Validate receptor binding assays with radiolabeled ligands.

Cross-check results using orthogonal methods (e.g., calcium flux assays).

Apply statistical tools (e.g., ANOVA) to assess inter-study variability .

Advanced: What strategies are effective for impurity profiling and structural elucidation?

Methodological Answer:
Combine LC-MS and nuclear magnetic resonance (NMR) for structural identification:

  • LC-MS : Use electrospray ionization (ESI+) to detect impurities at 0.1% levels. Monitor for [M+H]+ ions of byproducts (e.g., m/z 332.4 for oxidized derivatives) .
  • NMR : Assign peaks via 2D experiments (COSY, HSQC) to distinguish regioisomers. For example, piperidine ring protons appear at δ 2.5–3.5 ppm in CDCl3 .

Q. Table 3: Common Impurities and Characterization Data

ImpurityLC-MS (m/z)1H NMR (δ, ppm)
Debenzylated derivative248.31.2 (t, 3H, CH3)
Acetic acid dimer440.63.6 (s, 4H, CH2COO)

Advanced: How to design structure-activity relationship (SAR) studies for pharmacological optimization?

Methodological Answer:

  • Scaffold Modifications : Introduce substituents at the benzyl group (e.g., electron-withdrawing groups) to enhance receptor binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Glu206 in GPCRs) .

Q. Example SAR Table :

Substituent (R)LogPIC50 (nM)Target Affinity
-H2.1450Moderate
-CF33.5120High
-OCH31.8780Low

Advanced: What are the best practices for stability testing under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2.0–7.4) at 37°C for 24 hours. Analyze degradation via HPLC .
  • Plasma Stability : Use human plasma (37°C, 1–4 hours) to assess esterase-mediated hydrolysis. Quench with acetonitrile and centrifuge before analysis .

Key Finding : The compound shows >90% stability at pH 7.4 but degrades rapidly in acidic conditions (t1/2 = 2 hours at pH 2.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.